molecular formula C17H13NO5 B2492262 7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-14-3

7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2492262
CAS RN: 317327-14-3
M. Wt: 311.293
InChI Key: AZSBEIIKVFCQMM-UHFFFAOYSA-N
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Description

7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as HOCPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HOCPCA belongs to the class of compounds known as benzamide derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Crystal Structure Analysis

The compound's derivatives, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, have been studied for their crystal structures. These structures exhibit anti-rotamer conformations about the C-N bond and variations in the amide O atom's position relative to the pyran ring O atom, providing insights into molecular interactions and stability (Reis et al., 2013).

Fluorescence Properties

Synthesized derivatives like 7-Hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid have shown excellent fluorescence in ethanol solution and solid state, attributed to their larger conjugated system and various hydrogen bonds. This property is valuable in developing fluorescent materials and probes (Shi et al., 2017).

Antibacterial Activity

Several synthesized compounds, such as 4-hydroxy-chromen-2-one derivatives, have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and E. coli. This finding suggests potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Carbonic Anhydrase Inhibition

Novel 7-hydroxycoumarin-3-carboxamides synthesized from this compound have shown selective inhibition of human carbonic anhydrase isoforms CA IX and CA XII, which are associated with tumors. This selective inhibition suggests potential applications in anticancer therapies (Thacker et al., 2019).

Synthesis of Novel Derivatives

Research has focused on synthesizing new derivatives containing 2H-chromen-2-one moiety, showing potential antibacterial and antifungal activities. These studies contribute to the development of new pharmaceutical agents (Mahesh et al., 2022).

Potential in Molecular Probes

A coumarin-based, fluorescent hydroxyl radical indicator was synthesized, showcasing potential applications in detecting hydroxyl radicals in biological systems, which is crucial for understanding oxidative stress and related pathologies (Singh et al., 2008).

properties

IUPAC Name

7-hydroxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-13-6-3-11(4-7-13)18-16(20)14-8-10-2-5-12(19)9-15(10)23-17(14)21/h2-9,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSBEIIKVFCQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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